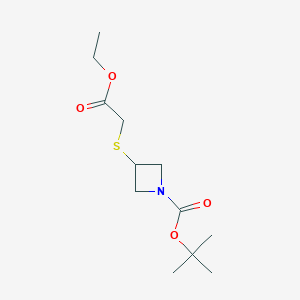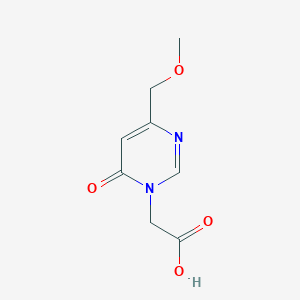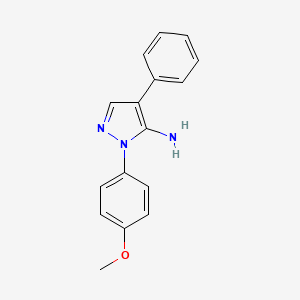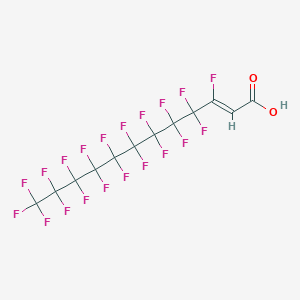
2H-Perfluoro-2-dodecenoic acid
概要
説明
2H-Perfluoro-2-dodecenoic acid: is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields. This compound is characterized by its double bond in the (Z) configuration, which affects its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Perfluoro-2-dodecenoic acid typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the use of fluorinated alkenes and carboxylic acids under controlled conditions to ensure the (Z) configuration of the double bond is maintained. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the safety and containment of fluorine, given its hazardous nature. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 2H-Perfluoro-2-dodecenoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.
Biology and Medicine: The compound’s fluorinated nature allows it to interact with biological molecules in unique ways, making it a potential candidate for drug development. Its stability and resistance to metabolic degradation can be advantageous in designing long-lasting pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings that require high chemical resistance. Its properties are also exploited in the development of advanced electronic materials and components.
作用機序
The mechanism of action of 2H-Perfluoro-2-dodecenoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, or other biological macromolecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
類似化合物との比較
(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Icosafluoro-2-dodecenoic acid: The (E) isomer of the compound, differing in the spatial arrangement of the double bond.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar chemical properties but different applications and regulatory status.
Perfluorodecanoic acid (PFDA): Another fluorinated carboxylic acid with comparable stability and reactivity.
Uniqueness: The uniqueness of 2H-Perfluoro-2-dodecenoic acid lies in its specific (Z) configuration, which can influence its chemical behavior and interactions. This configuration can lead to different reactivity patterns and biological activities compared to its (E) isomer or other similar compounds.
特性
IUPAC Name |
(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-icosafluorododec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F20O2/c13-2(1-3(33)34)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)32/h1H,(H,33,34)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPKTMXAFCAFU-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19CF=CHCOOH, C12H2F20O2 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



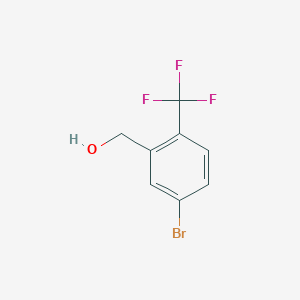
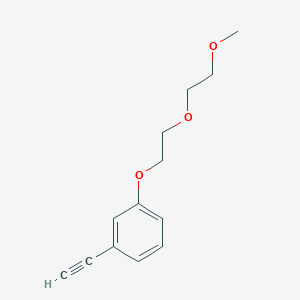
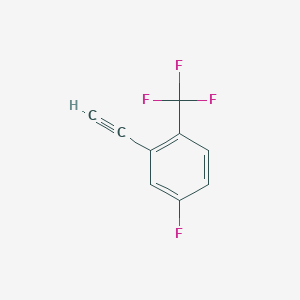
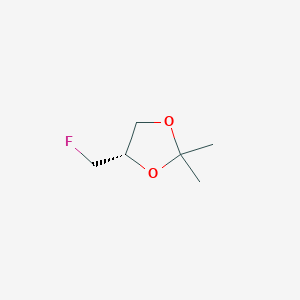
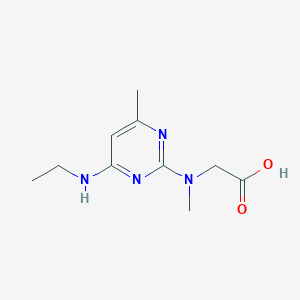
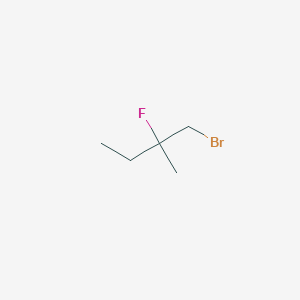
![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)
